![molecular formula C11H13ClN2O2 B1380507 3-(azetidin-3-ylmethyl)benzo[d]oxazol-2(3H)-one hydrochloride CAS No. 1864054-36-3](/img/structure/B1380507.png)

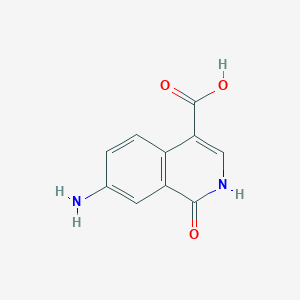

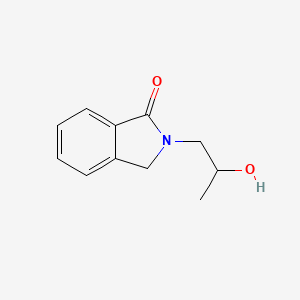

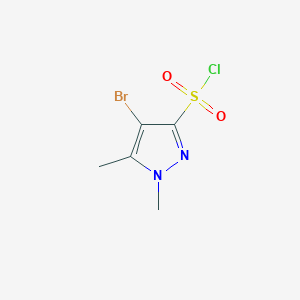

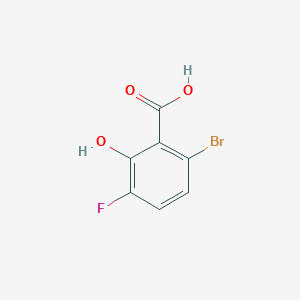

3-(azetidin-3-ylmethyl)benzo[d]oxazol-2(3H)-one hydrochloride

Overview

Description

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the azetidine and benzo[d]oxazole rings. The azetidine ring, being a three-membered ring, is strained and therefore more reactive. The benzo[d]oxazole ring, being aromatic, is relatively stable but can participate in electrophilic aromatic substitution reactions .Scientific Research Applications

Synthesis and Chemical Properties

- Azetidinones are synthesized through various chemical reactions, including condensation, cyclization, and reaction with chloroacetyl chloride. For instance, azetidinones have been prepared by the reaction of corresponding hydrazones with chloroacetyl chloride, indicating the versatility of these compounds in synthetic chemistry (Kalsi et al., 1990).

- Microwave-assisted synthesis has been utilized for the rapid and efficient preparation of azetidinones, showcasing the application of modern synthesis techniques to this class of compounds (Mistry & Desai, 2006).

Biological Activities

- Azetidinones have shown a range of biological activities, including anti-inflammatory, antibacterial, and antifungal properties. For example, some azetidinones have been tested for their anti-inflammatory activity and compared with non-steroidal anti-inflammatory drugs (NSAIDs) for their efficacy and ulcerogenic activities (Kalsi et al., 1990).

- The antimicrobial activities of azetidinones against various bacterial and fungal strains have been explored, highlighting their potential as antimicrobial agents. The compounds were screened against pathogens such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Salmonella typhi, and Candida albicans (Mistry & Desai, 2006).

Mechanism of Action

Biochemical Analysis

Biochemical Properties

3-(Azetidin-3-ylmethyl)benzo[d]oxazol-2(3H)-one hydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as prostaglandin H2 synthase and trypsin, exhibiting inhibitory effects . These interactions are crucial for its potential anti-inflammatory properties, as it stabilizes membranes and inhibits proteinase activity .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can inhibit the activity of key enzymes involved in inflammation, thereby reducing inflammatory responses in cells . Additionally, it affects gene expression by binding to specific receptors and altering transcriptional activity.

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to the active sites of enzymes like prostaglandin H2 synthase, inhibiting their activity and thus reducing the production of inflammatory mediators . This inhibition is achieved through competitive binding, where the compound competes with natural substrates for the enzyme’s active site.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits stability under controlled conditions, but its activity may degrade over extended periods . Long-term studies have shown that it can maintain its inhibitory effects on enzymes and cellular functions for several hours, but prolonged exposure may lead to reduced efficacy due to degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits inflammation without causing significant adverse effects . At higher doses, it may exhibit toxic effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, where a specific dosage range maximizes therapeutic benefits while minimizing toxicity.

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. It is metabolized primarily in the liver, where it undergoes enzymatic transformations to form active metabolites . These metabolites can further interact with cellular targets, contributing to the compound’s overall biochemical effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. It is transported across cell membranes via active transport mechanisms and distributed to various tissues, including the liver, kidneys, and inflammatory sites . Its localization and accumulation in target tissues are crucial for its therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. It is directed to specific cellular compartments, such as the cytoplasm and nucleus, where it exerts its effects . Post-translational modifications and targeting signals play a role in its localization, ensuring that it reaches the appropriate sites within the cell to modulate biochemical processes effectively.

Properties

IUPAC Name |

3-(azetidin-3-ylmethyl)-1,3-benzoxazol-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2.ClH/c14-11-13(7-8-5-12-6-8)9-3-1-2-4-10(9)15-11;/h1-4,8,12H,5-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLRUCAKCKFGFKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)CN2C3=CC=CC=C3OC2=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Boc-8-hydroxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carbaldehyde](/img/structure/B1380444.png)

![2-O-tert-butyl 3-O-ethyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B1380446.png)